2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide
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Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the functional groups it contains. It likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. Density functional theory calculations and vibrational spectral analysis have been performed on similar compounds to investigate their equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers .Scientific Research Applications
Synthesis and Antitumor Activity
Researchers have synthesized novel quinazolinone analogues, demonstrating broad-spectrum antitumor activities. These compounds, including variations of the quinazolinone core structure, have shown significant potency against various cancer cell lines, highlighting their potential as anticancer agents. Molecular docking studies suggest that some of these compounds bind to ATP binding sites of enzymes like EGFR-TK and B-RAF kinase, inhibiting the growth of cancerous cells (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antifungal Properties
Newly synthesized quinazoline derivatives have been screened for their antimicrobial and antifungal activities. These studies contribute to the search for new therapeutic agents in treating infections caused by resistant bacteria and fungi. The structure-activity relationship of these compounds could offer insights into designing more effective antimicrobial agents (N. Desai et al., 2007).
Anticonvulsant and Neuroprotective Effects
Research into quinazolinone derivatives also extends to their potential anticonvulsant and neuroprotective effects. Certain derivatives have been synthesized and evaluated for their ability to protect against seizures, with some showing promising results in preclinical models. These findings indicate the potential of quinazolinone compounds in developing new treatments for epilepsy and related neurological conditions (K. Kamiński et al., 2015).
Antihypertensive and Diuretic Activities
Quinazolinones have also been investigated for their antihypertensive and diuretic activities, with some compounds showing significant effects in experimental models. These activities suggest the potential for developing new therapeutic agents for managing hypertension and conditions requiring diuretic intervention (M. Rahman et al., 2014).
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O5S/c1-3-28(29(36)32-22-6-4-5-20(2)15-22)41-31-33-25-9-8-23(34-11-13-38-14-12-34)17-24(25)30(37)35(31)18-21-7-10-26-27(16-21)40-19-39-26/h4-10,15-17,28H,3,11-14,18-19H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOXQCGRCMMOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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